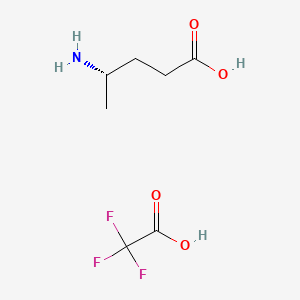

(S)-4-Aminopentanoic acid tfa

Description

Properties

IUPAC Name |

(4S)-4-aminopentanoic acid;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2.C2HF3O2/c1-4(6)2-3-5(7)8;3-2(4,5)1(6)7/h4H,2-3,6H2,1H3,(H,7,8);(H,6,7)/t4-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDIKECLDRDMBJG-WCCKRBBISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)O)N.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CCC(=O)O)N.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12F3NO4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.17 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for S 4 Aminopentanoic Acid and Its Enantiomers

Chemoenzymatic and Biocatalytic Approaches

Chemoenzymatic and biocatalytic approaches have emerged as powerful alternatives to traditional chemical synthesis, offering high selectivity, mild reaction conditions, and a reduced environmental footprint. These methods utilize enzymes, either as isolated catalysts or within whole-cell systems, to perform specific chemical transformations with remarkable precision.

Enantioselective Reductive Amination of Bio-based Feedstocks (e.g., Levulinic Acid)

Levulinic acid, a platform chemical readily available from the dehydration of C6 sugars derived from lignocellulosic biomass, is an attractive and sustainable starting material for the synthesis of (S)-4-Aminopentanoic acid. acs.orgresearchgate.net The key transformation is the enantioselective reductive amination of the keto group of levulinic acid.

Amine dehydrogenases (AmDHs) are a class of enzymes that catalyze the direct reductive amination of a ketone to a primary amine, utilizing a nicotinamide (B372718) cofactor (NADH or NADPH). This one-step conversion is highly atom-economical and environmentally benign.

Researchers have identified and engineered AmDHs for the synthesis of (S)-4-aminopentanoic acid from levulinic acid. A wild-type amine dehydrogenase from the thermophilic bacterium Petrotoga mobilis (PmAmDH) was found to catalyze the reductive amination of levulinic acid to (S)-4-aminopentanoic acid. nih.govfrontiersin.orgrsc.org The native enzyme, however, exhibited insufficient activity for practical applications. acs.orgresearchgate.net Through directed evolution, a mutant of PmAmDH was created with significantly enhanced catalytic efficiency. acs.org

While the focus is on the (S)-enantiomer, it is noteworthy that engineered glutamate (B1630785) dehydrogenase (GDH) systems have been developed for the synthesis of the opposite enantiomer, (R)-4-aminopentanoic acid, from levulinic acid. nih.govfrontiersin.orgnih.gov By employing structure-guided protein engineering, researchers modified the substrate specificity of Escherichia coli GDH. nih.govfrontiersin.orgresearchgate.net Through targeted saturation mutagenesis of key residues in the active site, mutants were created that could efficiently catalyze the reductive amination of levulinic acid to (R)-4-aminopentanoic acid with high conversion and excellent enantiomeric excess. nih.govfrontiersin.orgnih.gov This work highlights the power of protein engineering to tailor enzyme selectivity for the production of specific stereoisomers.

Transaminases (TAs), also known as aminotransferases, are another important class of enzymes for the synthesis of chiral amines. They catalyze the transfer of an amino group from a donor molecule to a ketone acceptor. While highly stereoselective, the use of transaminases for reductive amination presents challenges, such as the need for an amino donor and strategies to shift the unfavorable thermodynamic equilibrium. nih.govfrontiersin.org

For the synthesis of (S)-4-aminopentanoic acid, a coupled-enzyme cascade employing two transaminases has been developed. researchgate.net In such systems, the choice of amino donor is critical. Isopropylamine (IPA) is a common "smart" amino donor, as the resulting acetone (B3395972) co-product can be removed by evaporation to drive the reaction forward. researchgate.net The recycling of the amino donor is a key consideration for the economic viability of transaminase-catalyzed processes.

Directed Evolution and Protein Engineering for Enhanced Catalytic Performance

Directed evolution and protein engineering are indispensable tools for improving the catalytic properties of enzymes for industrial applications. These techniques allow for the enhancement of enzyme activity, stability, and substrate specificity.

In the case of the amine dehydrogenase from Petrotoga mobilis (PmAmDH) for the synthesis of (S)-4-aminopentanoic acid, directed evolution was employed to significantly boost its catalytic efficiency. acs.org An initial round of error-prone PCR generated a library of mutants, from which improved variants were identified. doi.org Further rounds of site-saturation mutagenesis and recombination of beneficial mutations led to a final engineered PmAmDH with an 18-fold increase in catalytic efficiency compared to the wild-type enzyme. acs.orgresearchgate.net

Similarly, for the synthesis of the (R)-enantiomer, structure-guided protein engineering of E. coli glutamate dehydrogenase involved identifying key residues affecting substrate specificity through crystal structure analysis. nih.govfrontiersin.orgnih.gov A two-site combinatorial saturation mutagenesis library was then constructed and screened to identify the optimal mutant with dramatically improved performance for the reductive amination of levulinic acid. nih.govfrontiersin.orgsmolecule.com

| Enzyme | Engineering Strategy | Key Mutations | Improvement in Catalytic Efficiency (kcat/Km) | Product | Enantiomeric Excess (ee) | Conversion |

|---|---|---|---|---|---|---|

| PmAmDH | Directed Evolution | I80T/P224S/E296G | 18-fold increase | (S)-4-Aminopentanoic acid | >99% | >97% |

| EcGDH | Structure-Guided Engineering | K116Q/N348M | 42.0-fold higher for levulinic acid | (R)-4-Aminopentanoic acid | >99% | >97% |

Strategies for Cofactor Regeneration in Biocatalytic Systems

Many oxidoreductases, including amine dehydrogenases and glutamate dehydrogenases, require stoichiometric amounts of expensive nicotinamide cofactors (NADH or NADPH). illinois.edu For these processes to be economically feasible on a large scale, in-situ regeneration of the cofactor is essential. nih.govresearchgate.net

A widely used and effective method for NADH and NADPH regeneration is the use of a secondary enzyme system. Formate (B1220265) dehydrogenase (FDH) is commonly employed for this purpose. acs.orgnih.govfrontiersin.org FDH catalyzes the oxidation of formate to carbon dioxide, with the concomitant reduction of NAD⁺ to NADH. illinois.edu This system is advantageous because the substrate (formate) is inexpensive, and the by-product (carbon dioxide) is gaseous and easily removed, which helps to drive the reaction to completion. nih.govfrontiersin.org

Enzyme Immobilization Techniques and Biocatalyst Stabilization (e.g., Hybrid Nanoflowers)

A particularly innovative and effective approach is the use of organic-inorganic hybrid nanoflowers. This method involves the co-precipitation of enzyme molecules and metal ions (such as Cu²⁺, Zn²⁺, or Mn²⁺) to form flower-like nanostructures. The enzymes become an integral part of the nanoflower structure, which offers a very high surface area and a protective microenvironment. This technique is advantageous due to its mild preparation conditions, which help in retaining the enzyme's catalytic activity. organic-chemistry.orgresearchgate.net

In the context of (S)-4-aminopentanoic acid synthesis from levulinic acid, transaminase (TA) enzymes have been successfully immobilized in hybrid nanoflowers (HNFs). nih.govharvard.edu A study demonstrated the construction of HNFs using a fusion protein of two transaminases, which resulted in a complete conversion of levulinic acid to (S)-4-aminopentanoic acid. nih.govharvard.edu These enzyme-inorganic hybrid nanoflowers have shown remarkable stability and reusability. For instance, the created HNFs retained their activity for over a month and could be reused for up to seven consecutive cycles, showcasing their potential for robust and sustainable biocatalysis. nih.govharvard.edu

The enhanced performance of enzymes immobilized in hybrid nanoflowers can be attributed to the protection from harsh environmental conditions and the prevention of enzyme leaching. The following table summarizes the performance of a fusion transaminase enzyme before and after immobilization as a hybrid nanoflower for the synthesis of (S)-4-aminopentanoic acid.

| Biocatalyst System | Conversion of Levulinic Acid (%) | Reusability (No. of Cycles) | Storage Stability |

| Purified Fusion Protein | 85% | Not reported | Not reported |

| Hybrid Nanoflower (HNF) of Fusion Protein | 100% | 7 | > 1 month |

Asymmetric Chemical Synthesis Approaches

While biocatalytic methods offer significant advantages, asymmetric chemical synthesis remains a powerful tool for the production of enantiomerically pure compounds like (S)-4-aminopentanoic acid. These methods often provide access to a wide range of derivatives and can be scaled up for industrial production.

Asymmetric Catalytic Hydrogenation Methods

Asymmetric catalytic hydrogenation is a highly efficient method for the synthesis of chiral molecules, including γ-amino acids. This technique typically involves the use of a chiral transition metal catalyst, such as ruthenium or rhodium complexed with a chiral ligand (e.g., BINAP, Mandyphos), to stereoselectively reduce a prochiral substrate. iupac.orgnptel.ac.innobelprize.org

A diastereoselective synthesis of a pharmaceutically relevant 4-aminopentanoic acid derivative has been achieved through asymmetric catalytic hydrogenation in a biphasic system. thieme-connect.comthieme-connect.com In this study, a Ru–Mandyphos catalyst was employed to hydrogenate the substrate in a biphasic medium consisting of an ionic liquid ([EMIM][NTf₂]) and aqueous sodium hydroxide. This system facilitated facile product isolation and effective recycling of the catalyst. The reaction achieved high diastereoselectivity and turnover numbers, demonstrating its potential for industrial application. thieme-connect.comthieme-connect.com

The following table presents the results of the asymmetric hydrogenation of a 4-aminopentanoic acid precursor using a Ru-Mandyphos catalyst in different solvent systems.

| Catalyst Phase | Substrate/Product Phase | Diastereoselectivity (%) | Turnovers |

| [EMIM][NTf₂] | NaOHaq | 96.7 | up to 3200 |

| 4-methylpentan-2-ol | NaOHaq | 97 | Not specified |

| pentan-1-ol | NaOHaq | 97 | Not specified |

Stereocontrolled Michael Additions for γ-Amino Acid Scaffolds

Stereocontrolled Michael additions are a cornerstone of asymmetric synthesis and provide a versatile route to γ-amino acid scaffolds. This reaction involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, with the stereochemistry being controlled by a chiral catalyst or auxiliary.

Organocatalysis has emerged as a powerful strategy for enantioselective Michael additions. Chiral amines, such as proline and its derivatives, can catalyze the addition of aldehydes or ketones to nitroalkenes, leading to the formation of chiral γ-nitro carbonyl compounds. These intermediates can then be readily converted to the corresponding γ-amino acids. organic-chemistry.orgnih.govscilit.com For instance, the organocatalytic Michael addition of aldehydes to nitroethylene (B32686) has been shown to produce γ²-amino acid precursors with high enantioselectivity (>95% ee). organic-chemistry.orgnih.gov

Another approach involves the use of chiral auxiliaries, which are temporarily attached to the substrate to direct the stereochemical outcome of the Michael addition. thieme-connect.comwikipedia.org After the reaction, the auxiliary can be removed and recycled. This method allows for a high degree of stereocontrol in the synthesis of complex molecules.

The Michael addition of nitromethane (B149229) to α,β-unsaturated esters is a common strategy for preparing γ-nitro esters, which are direct precursors to γ-amino acids. cnr.itresearchgate.net The stereoselectivity of this reaction can be controlled through the use of chiral catalysts or by employing substrates with existing stereocenters.

The following table summarizes the results of an organocatalytic Michael addition of various aldehydes to nitroethylene for the synthesis of γ²-amino acid precursors.

| Aldehyde | Catalyst | Co-catalyst | Yield (%) | Enantiomeric Excess (ee, %) |

| n-Pentanal | (S)-Diphenylprolinol silyl (B83357) ether | Acetic acid | 95 | >95 |

| Isovaleraldehyde | (S)-Diphenylprolinol silyl ether | 3-Nitrobenzoic acid | 96 | >95 |

| 3-Phenylpropanal | (S)-Diphenylprolinol silyl ether | 3-Nitrobenzoic acid | 92 | >95 |

Sustainable and Green Chemistry Aspects in Synthetic Route Design

The principles of green and sustainable chemistry are increasingly influencing the design of synthetic routes for pharmaceuticals and fine chemicals. chiralpedia.com The goal is to develop processes that are not only efficient and selective but also environmentally benign and economically viable.

In the synthesis of (S)-4-aminopentanoic acid, both biocatalytic and chemical approaches are being developed with sustainability in mind. The enzymatic synthesis from levulinic acid, a biomass-derived platform chemical, is a prime example of a green synthetic route. frontiersin.orgresearchgate.netnih.govresearchgate.net This process utilizes a renewable feedstock and operates under mild reaction conditions, reducing energy consumption and waste generation. The use of immobilized enzymes, particularly in hybrid nanoflowers, further enhances the sustainability of the process by allowing for catalyst recycling. nih.govharvard.edu

In asymmetric chemical synthesis, the development of catalytic methods is a key aspect of green chemistry, as it avoids the use of stoichiometric amounts of chiral reagents. The use of biphasic systems in asymmetric hydrogenation, for instance, allows for the separation and reuse of the expensive metal catalyst, thereby minimizing waste and improving the process's atom economy. thieme-connect.comthieme-connect.com

Furthermore, the choice of solvents and reagents is crucial for the environmental impact of a synthetic process. The use of water as a solvent in biocatalytic reactions and the exploration of greener solvent alternatives in chemical synthesis are active areas of research aimed at reducing the environmental footprint of chemical manufacturing. The development of one-pot or tandem reactions, where multiple synthetic steps are carried out in a single reaction vessel, can also contribute to a more sustainable process by reducing the need for intermediate purification steps and minimizing solvent usage.

Analytical and Structural Elucidation Techniques in Research

Advanced Spectroscopic Characterization

Spectroscopic methods are indispensable for the structural confirmation of (S)-4-Aminopentanoic acid TFA. These techniques provide detailed information about the molecular framework and stereochemical orientation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the three-dimensional structure of molecules. For chiral compounds like (S)-4-Aminopentanoic acid, NMR, in conjunction with chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs), can be used to confirm the stereochemical assignment.

In a typical approach, the ¹H NMR spectrum of a racemic mixture of 4-aminopentanoic acid would show a single set of signals for the two enantiomers. However, upon the addition of a chiral solvating agent, transient diastereomeric complexes are formed in situ. semmelweis.hu These complexes have distinct magnetic environments, leading to the separation of NMR signals for the (S) and (R) enantiomers. The difference in chemical shifts (Δδ) between the corresponding protons of the two enantiomers allows for the determination of enantiomeric purity.

Interactive Data Table: Hypothetical ¹H NMR Chemical Shift Differences (Δδ) for Racemic 4-Aminopentanoic Acid with a Chiral Solvating Agent

| Proton | Chemical Shift (δ) without CSA (ppm) | Chemical Shift (δ) of (S)-enantiomer with CSA (ppm) | Chemical Shift (δ) of (R)-enantiomer with CSA (ppm) | Δδ (ppm) |

| CH (C4) | 3.15 | 3.18 | 3.22 | 0.04 |

| CH₃ (C5) | 1.20 | 1.22 | 1.25 | 0.03 |

| CH₂ (C3) | 1.80 | 1.81 | 1.83 | 0.02 |

| CH₂ (C2) | 2.30 | 2.31 | 2.32 | 0.01 |

Furthermore, derivatization with a chiral agent, such as Mosher's acid, to form a covalent diastereomeric amide can also be employed. The resulting diastereomers can then be distinguished by standard ¹H or ¹⁹F NMR, providing definitive stereochemical assignment. rsc.org

Mass Spectrometry (MS) for Molecular Confirmation and Purity

Mass spectrometry is a critical technique for confirming the molecular weight and assessing the purity of this compound. Electrospray ionization (ESI) is a commonly used soft ionization technique that allows for the analysis of polar molecules like amino acids.

The TFA salt of (S)-4-Aminopentanoic acid has a molecular formula of C₇H₁₂F₃NO₄. The expected exact mass can be calculated as follows:

(S)-4-Aminopentanoic acid (C₅H₁₁NO₂): 117.0790 g/mol nih.gov

Trifluoroacetic acid (C₂HF₃O₂): 114.0027 g/mol nist.gov

This compound (C₇H₁₂F₃NO₄): 231.0718 g/mol

In positive ion mode ESI-MS, the protonated molecule of the free amino acid, [M+H]⁺, would be observed at an m/z of approximately 118.0868. The presence of the TFA salt may lead to the observation of the protonated molecule of the salt or adducts. However, TFA is known to cause signal suppression in ESI-MS. sigmaaldrich.comnih.gov Therefore, careful optimization of the mobile phase and MS parameters is necessary. The use of mobile phase additives like glycine (B1666218) has been shown to mitigate TFA-induced ion suppression. acs.org

A high-resolution mass spectrometer can provide an accurate mass measurement, which can be used to confirm the elemental composition of the molecule. The purity of the sample can be assessed by the absence of significant signals from impurities.

Interactive Data Table: Expected m/z Values in High-Resolution Mass Spectrometry

| Ion | Formula | Calculated Exact Mass (m/z) |

| [C₅H₁₁NO₂ + H]⁺ | C₅H₁₂NO₂⁺ | 118.0868 |

| [C₅H₁₁NO₂ + Na]⁺ | C₅H₁₁NNaO₂⁺ | 140.0687 |

| [C₇H₁₂F₃NO₄ + H]⁺ | C₇H₁₃F₃NO₄⁺ | 232.0796 |

Chiral Purity and Enantiomeric Excess Determination

Ensuring the enantiomeric purity of (S)-4-Aminopentanoic acid is paramount. Chiral chromatography is the gold standard for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC) Methodologies

Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the separation and quantification of enantiomers, allowing for the determination of enantiomeric excess (ee). The separation is achieved using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.

For the separation of amino acid enantiomers, several types of CSPs have proven effective, including polysaccharide-based (e.g., cellulose (B213188) or amylose (B160209) derivatives) and macrocyclic glycopeptide-based (e.g., teicoplanin or vancomycin) columns. sigmaaldrich.comyakhak.orgphenomenex.com These CSPs offer a variety of chiral recognition mechanisms, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation.

A typical chiral HPLC method for the analysis of (S)-4-Aminopentanoic acid would involve the following:

Column: A polysaccharide-based CSP such as Chiralpak® IA or a macrocyclic glycopeptide-based CSP like Astec® CHIROBIOTIC® T. sigmaaldrich.comyakhak.org

Mobile Phase: A mixture of an organic solvent (e.g., ethanol (B145695) or isopropanol) and a non-polar solvent (e.g., hexane) for normal-phase chromatography, or a buffered aqueous-organic mixture for reversed-phase chromatography. The mobile phase composition is optimized to achieve baseline separation of the enantiomers.

Detection: UV detection is commonly used, often after derivatization of the amino acid to introduce a chromophore, or mass spectrometry for enhanced sensitivity and selectivity.

The enantiomeric excess can be calculated from the peak areas of the two enantiomers in the chromatogram.

Interactive Data Table: Representative Chiral HPLC Method Parameters for Amino Acid Enantioseparation

| Parameter | Condition |

| Chiral Stationary Phase | Amylose tris(3,5-dimethylphenylcarbamate) |

| Column Dimensions | 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Hexane/Isopropanol/TFA (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Expected Retention Time (S)-enantiomer | ~ 8.5 min |

| Expected Retention Time (R)-enantiomer | ~ 10.2 min |

Solid-State Structural Analysis

The solid-state structure of a molecule provides valuable insights into its conformation and intermolecular interactions.

X-ray Crystallography of (S)-4-Aminopentanoic Acid Derivatives and Analogues

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. wikipedia.org While a crystal structure for this compound is not publicly available, analysis of closely related structures, such as other chiral amino acids, can provide valuable insights into the expected solid-state conformation and packing.

For example, the crystal structure of L-glutamic acid reveals a zwitterionic form with specific hydrogen bonding networks that dictate the crystal packing. researchgate.net It is expected that (S)-4-Aminopentanoic acid would also crystallize as a zwitterion, with the TFA counter-ion participating in the hydrogen-bonding network. The crystal structure would definitively confirm the (S)-configuration and reveal details about bond lengths, bond angles, and torsional angles.

Obtaining suitable single crystals of this compound would be the first and often most challenging step in this analysis. Once obtained, the crystal would be exposed to an X-ray beam, and the resulting diffraction pattern would be analyzed to generate a three-dimensional electron density map, from which the atomic positions can be determined.

Interactive Data Table: Illustrative Crystallographic Parameters for a Chiral Amino Acid (L-Glutamic Acid)

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 7.06 |

| b (Å) | 10.30 |

| c (Å) | 8.76 |

| Z | 4 |

Data for L-glutamic acid is provided as an illustrative example of the type of data obtained from an X-ray crystallographic study of a chiral amino acid. researchgate.net

Applications in Complex Organic Synthesis and Peptide Chemistry

(S)-4-Aminopentanoic Acid as a Versatile Chiral Building Block

A chiral building block is a molecule possessing a defined stereocenter that can be incorporated into a larger molecule, thereby transferring its chirality to the final product. (S)-4-Aminopentanoic acid serves as a pivotal precursor in the synthesis of various therapeutic molecules due to its optical purity . The presence of both an amine and a carboxylic acid functional group allows for a wide range of chemical modifications, making it a versatile tool for synthetic chemists.

The demand for enantiomerically pure compounds is significant in the pharmaceutical and agrochemical sectors, as the biological activity of a molecule often resides in a single enantiomer. (S)-4-Aminopentanoic acid is a valuable starting material for creating these stereochemically defined molecules.

In pharmaceutical synthesis, it is used to produce precursors for a variety of drugs. For instance, it is a key intermediate in the synthesis of γ-aminobutyric acid (GABA) transaminase inactivators, which are important for managing conditions like epilepsy.

While specific, large-scale applications in the agrochemical industry are less documented than in pharmaceuticals, the fundamental role of amino acid derivatives in creating new pesticides is well-established. Amino acids are used to build new insecticidal, fungicidal, and herbicidal compounds nih.govnih.govnih.gov. Some herbicides, for example, function by inhibiting amino acid biosynthesis in plants nih.govumn.eduunl.eduucanr.edufrontiersin.org. The strategy of coupling amino acids to existing pesticide molecules has also been explored to enhance their transport within the plant google.com. Given this context, (S)-4-aminopentanoic acid serves as a valuable chiral precursor for the development of novel, stereospecific agrochemicals .

| Precursor Type | Industry | Examples of Target Molecules/Concepts |

| Pharmaceutical | Drug Development | GABA Transaminase Inactivators, Novel Therapeutics |

| Agrochemical | Crop Protection | Stereospecific Herbicides, Insecticides, Fungicides |

The carbon skeleton of (S)-4-aminopentanoic acid is ideally suited for the synthesis of five-membered cyclic structures, most notably pyrrolidinone derivatives. These structures are prevalent in many biologically active compounds. The synthesis can be envisioned as an intramolecular condensation reaction where the amine and carboxylic acid functionalities cyclize to form the lactam ring of the pyrrolidinone. This process allows for the creation of substituted pyrrolidinones with a defined stereocenter, which are themselves important intermediates in drug discovery and development.

Role in Peptide Synthesis and Peptidomimetic Design

The incorporation of non-natural amino acids into peptides is a powerful strategy for creating novel therapeutic agents with improved properties. As a γ-amino acid, (S)-4-aminopentanoic acid introduces significant structural and functional changes when incorporated into a peptide sequence.

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide chemistry, allowing for the efficient, automated synthesis of peptide chains. In this process, amino acids are sequentially added to a growing chain that is anchored to a solid resin support. To ensure the correct sequence, the amine group of the incoming amino acid must be temporarily protected.

The most common protecting group used in SPPS is the fluorenylmethoxycarbonyl (Fmoc) group. The derivative, Fmoc-(S)-4-aminopentanoic acid, is a commercially available and widely used building block for this purpose chemimpex.com. The Fmoc group effectively shields the amine during the coupling reaction and can be cleanly removed under mild basic conditions, typically with piperidine, to allow the next amino acid to be added creative-peptides.compeptide.com. This iterative process of deprotection and coupling allows for the precise incorporation of (S)-4-aminopentanoic acid at any desired position within a peptide sequence chemimpex.comnih.gov.

| Step in SPPS Cycle | Description | Reagents Used with Fmoc-(S)-4-aminopentanoic acid |

| Deprotection | Removal of the Fmoc group from the N-terminus of the resin-bound peptide. | 20% Piperidine in DMF |

| Activation/Coupling | Activation of the carboxylic acid of Fmoc-(S)-4-aminopentanoic acid and formation of a peptide bond with the deprotected N-terminus. | Coupling reagents (e.g., DIC, HBTU) |

| Washing | Removal of excess reagents and byproducts. | Solvents (e.g., DMF, DCM) |

The inclusion of γ-amino acids like (S)-4-aminopentanoic acid leads to the creation of artificial peptides or "peptidomimetics" that mimic the structure and function of natural peptides nih.gov. These γ-peptides have a more flexible backbone than their natural α-peptide counterparts due to the extra methylene group. This flexibility can be harnessed to design peptides with specific three-dimensional structures.

Foldamers are unnatural oligomers that adopt well-defined, compact conformations reminiscent of protein secondary structures like helices and sheets nih.gov. By strategically placing γ-amino acids within a sequence, chemists can control how the peptide chain folds. The synthesis of these complex molecules relies on the same Fmoc-based solid-phase methods, demonstrating the versatility of building blocks like Fmoc-(S)-4-aminopentanoic acid in constructing novel molecular architectures nih.gov.

One of the major challenges in developing peptide-based drugs is their rapid degradation in the body by proteolytic enzymes. These enzymes are highly specific for the peptide bonds found in natural α-peptides. The inclusion of a γ-amino acid fundamentally alters the peptide backbone structure.

This structural modification serves as a key strategy to enhance peptide stability nih.gov. The altered spacing between amino acid side chains and the different geometry of the backbone make peptides containing γ-amino acids poor substrates for proteases. This resistance to enzymatic degradation significantly increases the peptide's half-life in biological systems, a crucial attribute for a therapeutic agent. Furthermore, the altered conformation can lead to enhanced bioactivity by presenting the crucial side chains to a biological target in a more favorable orientation chemimpex.com.

| Property | Natural α-Peptides | Peptides with γ-Amino Acids | Rationale for Change |

| Backbone Structure | -(NH-CHR-CO)- | -(NH-CHR-CH₂-CH₂-CO)- | Additional methylene groups in the backbone. |

| Enzymatic Stability | Low (Susceptible to proteases) | High (Resistant to proteases) | Altered peptide bond spacing and conformation disrupts enzyme recognition. |

| Conformational Flexibility | Relatively Rigid | More Flexible | Increased number of single bonds in the backbone allows for greater rotation. |

| Bioactivity | Variable | Can be enhanced or modified | New conformations may lead to improved binding with biological targets. |

Bioconjugation Applications Leveraging Selective Protecting Group Chemistry

The incorporation of non-canonical amino acids, such as (S)-4-aminopentanoic acid, into peptide chains provides a powerful strategy for creating novel bioconjugates with tailored properties. The true potential of these unique building blocks is unlocked through the strategic use of selective protecting group chemistry, which allows for site-specific modification of the peptide. This approach enables the attachment of various moieties, including fluorophores, cytotoxic drugs, or polyethylene glycol (PEG), at a precise location, thereby influencing the final conjugate's structure, stability, and biological function. The isolation of the final peptide conjugate as a trifluoroacetic acid (TFA) salt is a common outcome of the synthetic process, resulting from the use of TFA in the final deprotection and cleavage step. nih.govsigmaaldrich.com

The foundation of this strategy lies in the concept of orthogonal protecting groups. biosynth.comnih.gov In peptide synthesis, different reactive functional groups (the α-amino group and reactive side chains) are masked with protecting groups that can be removed under distinct chemical conditions. springernature.comnih.gov This orthogonality is essential for directing conjugation to a single, desired site within a complex peptide that may contain multiple reactive functionalities. peptide.comiris-biotech.de

For a peptide containing an (S)-4-aminopentanoic acid residue, the bioconjugation process typically involves the following steps:

Peptide Synthesis : The peptide is assembled on a solid support, commonly using Fluorenylmethoxycarbonyl (Fmoc) chemistry. In this process, an Fmoc-protected version of (S)-4-aminopentanoic acid is incorporated into the peptide sequence. Concurrently, another amino acid residue intended for conjugation, such as lysine, is protected with a semi-permanent, orthogonal protecting group like 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) or 4-methyltrityl (Mtt). peptide.comcreative-peptides.com

Selective Deprotection : Once the peptide chain is fully assembled but still attached to the solid support, the specific orthogonal protecting group is removed. For instance, the Dde group can be selectively cleaved using a solution of 2% hydrazine in a solvent like N,N-dimethylformamide (DMF), which does not affect the acid-labile side-chain protecting groups (e.g., tert-butyl, tBu) or the N-terminal Fmoc group (if present). uci.edu Similarly, the Mtt group, being highly acid-labile, can be removed with a dilute solution of 1% TFA without cleaving more robust acid-labile groups. iris-biotech.de This step exposes a single reactive functional group—for example, the ε-amino group of a lysine residue.

On-Resin Conjugation : With a unique reactive site now available, the desired molecule can be covalently attached. This is typically achieved by reacting the deprotected side chain with an activated form of the molecule to be conjugated. Common conjugation chemistries include the formation of stable amide bonds or thioethers. rsc.orgbiosyn.com The presence of the (S)-4-aminopentanoic acid residue within the peptide backbone at this stage can influence the local conformation, potentially affecting the accessibility of the conjugation site and the properties of the final product. nih.gov

Final Cleavage and Global Deprotection : After the conjugation reaction is complete, the peptide-conjugate is cleaved from the solid-phase resin, and all remaining side-chain protecting groups are removed. This is typically accomplished in a single step using a strong acid "cocktail," most commonly based on trifluoroacetic acid (TFA) with added scavengers to prevent side reactions. sigmaaldrich.com The use of TFA in this final step results in the protonation of basic sites on the peptide, leading to the isolation of the final bioconjugate as a TFA salt.

The table below summarizes several orthogonal protecting groups commonly used in peptide synthesis for selective, on-resin bioconjugation.

| Protecting Group | Protected Functionality | Deprotection Conditions | Stable To | Primary Application |

|---|---|---|---|---|

| Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) | Amine (e.g., Lys side chain) | 2% Hydrazine in DMF | TFA, Piperidine | On-resin side-chain modification and cyclization. creative-peptides.com |

| Mtt (4-Methyltrityl) | Amine, Carboxyl, Hydroxyl, Thiol | 1-2% TFA in DCM | Piperidine, Hydrazine | Selective deprotection of side chains under mildly acidic conditions. peptide.comiris-biotech.de |

| ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) | Amine (e.g., Lys side chain) | 2% Hydrazine in DMF | TFA, Piperidine | Similar to Dde but with different cleavage kinetics. iris-biotech.de |

| Aloc (Allyloxycarbonyl) | Amine, Hydroxyl | Pd(PPh₃)₄ and a scavenger | TFA, Piperidine, Hydrazine | Orthogonal protection removable under neutral conditions. biosynth.com |

| Fmoc (9-Fluorenylmethoxycarbonyl) | α-Amino group (temporary) | 20% Piperidine in DMF | TFA, Mild Acid, Hydrazine | Standard N-terminal protection in SPPS. nih.gov |

| Boc (tert-Butoxycarbonyl) | Amine (e.g., Lys side chain) | Strong Acid (e.g., 95% TFA) | Piperidine, Hydrazine | Permanent side-chain protection in Fmoc chemistry. peptide.com |

| Trt (Trityl) | Thiol, Amine, Hydroxyl, Carboxyl | Strong Acid (e.g., 95% TFA) | Piperidine, Hydrazine | Permanent side-chain protection, especially for Cys and His. peptide.com |

This systematic approach, combining the structural diversity of non-canonical amino acids like (S)-4-aminopentanoic acid with the precision of orthogonal protecting group strategies, is a cornerstone of modern peptide chemistry, enabling the rational design and synthesis of complex and highly functional bioconjugates.

Computational and Theoretical Research Insights

Molecular Modeling and Docking Studies of (S)-4-Aminopentanoic Acid Interactions

Molecular modeling and docking are computational techniques used to predict the preferred orientation and binding affinity of one molecule to another, typically a small molecule ligand to a protein's active site. nih.govnih.govmendeley.com These methods are instrumental in understanding the enzymatic synthesis of (S)-4-Aminopentanoic acid.

In the context of its biocatalysis from levulinic acid, docking studies have been crucial for explaining the catalytic activity and stereoselectivity of engineered enzymes. nih.govfrontiersin.org For instance, research on the synthesis of the (R)-enantiomer using an engineered glutamate (B1630785) dehydrogenase (EcGDH) involved molecular docking to analyze how the substrate, levulinic acid, binds within the modified active site. nih.gov The software AutoDock was used to generate multiple possible binding conformations, and the most plausible models were selected based on binding energy and the formation of hydrogen bonds. nih.gov

These computational models can reveal key interactions between the substrate and specific amino acid residues in the enzyme's catalytic pocket. By visualizing how mutations alter the shape and chemical environment of the active site, researchers can rationalize why an engineered enzyme exhibits improved activity or altered stereospecificity. nih.govfrontiersin.org For example, docking simulations helped clarify how specific residue changes in EcGDH created a binding pocket that favored the formation of (R)-4-aminopentanoic acid. nih.gov A similar approach has been applied to understand and engineer the amine dehydrogenase from Petrotoga mobilis (PmAmDH), which naturally produces the (S)-enantiomer. nih.govfrontiersin.org

The insights gained from these docking studies are fundamental for structure-guided protein engineering, allowing for a more rational design of mutations to enhance the production of (S)-4-Aminopentanoic acid. nih.gov

In Silico Protein Engineering and Mutagenesis Design for Biocatalysis

In silico protein engineering leverages computational tools to design new enzymes with desired properties, such as enhanced stability, increased catalytic efficiency, or novel substrate specificity. acs.org This approach has been successfully applied to develop biocatalysts for the synthesis of chiral amines, including 4-aminopentanoic acid. nih.govresearchgate.net The synthesis of (S)-4-Aminopentanoic acid is achieved via the reductive amination of levulinic acid, a bio-based platform chemical. nih.govresearchgate.netresearchgate.net

A key enzyme in this process is an amine dehydrogenase from Petrotoga mobilis (PmAmDH), which naturally catalyzes the conversion of levulinic acid to (S)-4-aminopentanoic acid. nih.govfrontiersin.org To improve the efficiency of this reaction, Cai et al. (2020) employed directed evolution, a protein engineering strategy, to create mutants of PmAmDH with significantly increased activity. nih.govfrontiersin.org

In a related study focused on producing the opposite enantiomer, (R)-4-aminopentanoic acid, researchers engineered glutamate dehydrogenase from Escherichia coli (EcGDH). nih.govfrontiersin.org Through a comparison of crystal structures, two key residues, K116 and N348, were identified as critical for substrate specificity. nih.gov A targeted saturation mutagenesis and screening process led to the identification of the mutant EcGDHK116C, which showed activity towards levulinic acid. Further combinatorial mutagenesis resulted in the superior mutant EcGDHK116Q/N348M. nih.govfrontiersin.org This rationally designed mutant exhibited a catalytic efficiency (kcat/Km) for levulinic acid that was 42 times higher than the initial mutant. nih.govfrontiersin.org

These examples of structure-guided and evolutionary engineering, summarized in the table below, highlight how computational analysis and targeted mutagenesis can reshape an enzyme's active site to efficiently produce valuable chiral γ-amino acids.

Table 1: Engineered Enzymes for 4-Aminopentanoic Acid Synthesis

| Original Enzyme | Target Product | Engineering Strategy | Key Mutations | Improvement Highlights | Reference |

|---|---|---|---|---|---|

| Amine Dehydrogenase (P. mobilis) | (S)-4-Aminopentanoic acid | Directed Evolution | I80T/P224S/E296G | Increased catalytic activity for levulinic acid. | nih.govfrontiersin.orgdoi.org |

| Glutamate Dehydrogenase (E. coli) | (R)-4-Aminopentanoic acid | Structure-Guided Mutagenesis | K116Q/N348M | 42-fold increase in kcat/Km for levulinic acid compared to the initial hit. | nih.govfrontiersin.org |

Quantum Chemical Calculations and Density Functional Theory (DFT) for Reaction Mechanism Elucidation

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful computational methods for investigating the electronic structure of molecules and elucidating reaction mechanisms. acs.orgnih.gov These calculations provide detailed energetic and geometric information about reactants, transition states, and products, which is often inaccessible through experimental means alone. scielo.org.mxmdpi.com

In the context of (S)-4-Aminopentanoic acid synthesis, DFT can be used to model the reductive amination of levulinic acid. researchgate.netrsc.org This reaction involves the formation of an imine intermediate from levulinic acid and ammonia (B1221849), followed by a reduction step to yield the final amino acid product. DFT studies can calculate the activation energies for each step of the proposed mechanism, identifying the rate-determining step and clarifying the role of catalysts. rsc.org For example, DFT has been used to investigate the mechanism of direct reductive amination of aldehydes with formic acid as the reducing agent, revealing that the rate-determining step is the hydride transfer to a protonated imine. rsc.org

Furthermore, quantum mechanics is used to refine the parameters for molecular mechanics (MM) force fields, which are used in the broader molecular modeling and docking studies mentioned previously. acs.org By calculating the energies of different amino acid rotamers (conformational isomers of the side chains), QM methods like DFT and Møller-Plesset perturbation theory (MP2) can provide more accurate energy values than standard MM force fields, leading to better predictions of protein structure and interactions. nih.gov

While specific DFT studies focused exclusively on the biocatalytic mechanism for (S)-4-Aminopentanoic acid are not prominently detailed in the literature, the principles are widely applied to similar enzymatic reactions. acs.orgmdpi.com Such calculations can help understand how the enzyme's active site stabilizes the transition state, thereby lowering the activation energy, and how specific amino acid residues contribute to the catalytic process through electrostatic interactions or proton transfer events. acs.orgscielo.org.mx

Neuropharmacological Research and Biochemical Mechanism Studies

Investigation of (S)-4-Aminopentanoic Acid and Enantiomers as Neurotransmitter Analogs

As a structural analog of GABA, 4-aminopentanoic acid (4APA) has been investigated to understand how modifications to the GABA backbone affect its neuropharmacological activity. Studies comparing the (S) and (R) enantiomers have revealed significant stereospecificity in their actions, suggesting that the spatial arrangement of the methyl group is a critical determinant of their biological effects. The (R)-enantiomer, in particular, has been proposed to act as a novel false neurotransmitter of GABA nih.gov.

The enantiomers of 4APA have been shown to modulate the GABAergic system, albeit with relatively low potency. Research indicates that these compounds can influence the metabolic pathways that link inhibitory and excitatory neurotransmission nih.gov. The presence of the methyl group on the carbon backbone distinguishes 4APA from GABA, leading to altered interactions with GABAergic proteins, including receptors and transporters. The (S)-enantiomer, in particular, has been shown to possess a mixed agonist and antagonist profile at various GABA receptor subtypes, highlighting its modulatory, rather than purely inhibitory, potential nih.govresearchgate.net.

Significant differences have been observed in how neural systems handle the two enantiomers of 4APA. Studies using mouse cerebral synaptosomes demonstrated that the uptake of both (S)-4APA and (R)-4APA is time- and temperature-dependent. However, the (R)-enantiomer exhibited greater uptake, a more pronounced reduction of endogenous GABA concentrations, and a higher degree of release following membrane depolarization compared to the (S)-enantiomer nih.gov. This suggests that the cellular machinery responsible for neurotransmitter transport and release can distinguish between the two stereoisomers, preferentially interacting with the (R)-form.

| Parameter | (R)-4-Aminopentanoic Acid | (S)-4-Aminopentanoic Acid |

|---|---|---|

| Synaptosomal Uptake | Higher | Lower |

| Reduction of Endogenous GABA | Greater | Lesser |

| Release upon Depolarization | Higher | Lower |

In vitro assays have been crucial in defining the specific interactions of 4APA enantiomers with GABA receptor subtypes. These studies have revealed a complex pharmacological profile for (S)-4-Aminopentanoic acid. It displays weak agonist activity at GABAA receptor subtypes α4β3δ and α5β2γ2, as well as at the GABAB B1/B2 receptor. Conversely, it acts as a weak antagonist at the GABAA α6β2γ2 subtype nih.gov. The (R)-enantiomer showed a more limited profile, with weak agonist activity observed only at the GABAA α5β2γ2 receptor subtype nih.govresearchgate.net. This differential activity underscores the sensitivity of GABA receptors to the stereochemistry of their ligands.

| Compound | Receptor Subtype | Activity |

|---|---|---|

| (S)-4-Aminopentanoic acid | GABAA α4β3δ | Weak Agonist |

| GABAA α5β2γ2 | Weak Agonist | |

| GABAB B1/B2 | Weak Agonist | |

| GABAA α6β2γ2 | Weak Antagonist | |

| (R)-4-Aminopentanoic acid | GABAA α5β2γ2 | Weak Agonist |

Development of Biochemical Probes for Neurotransmission Pathways

Beyond direct receptor interactions, derivatives of (S)-4-Aminopentanoic acid have been developed as biochemical tools to investigate key enzymes in neurotransmission pathways. These probes, particularly inhibitors of GABA-metabolizing enzymes, are essential for studying the regulation of GABA levels in the brain.

GABA-Aminotransferase (GABA-AT) is the primary enzyme responsible for the degradation of GABA wikipedia.org. Inhibiting this enzyme leads to an increase in synaptic GABA concentrations, a strategy explored for therapeutic intervention in conditions associated with GABAergic hypofunction researchgate.net. Halogenated derivatives of (S)-4-aminopentanoic acid have been synthesized and investigated as potential inactivators of GABA-AT.

Specifically, (S)-4-amino-5-fluoropentanoic acid and (S)-4-amino-5-chloropentanoic acid were identified as potent, mechanism-based, irreversible inactivators of GABA-AT from pig-brain. The proposed mechanism involves the formation of a Schiff base with the enzyme's pyridoxal-5'-phosphate cofactor, followed by proton removal and halide elimination. This process generates a reactive electrophilic species that alkylates the enzyme's active site, leading to irreversible inactivation. Research has shown these compounds to be selective for GABA-AT, without significantly affecting other transaminases like glutamate (B1630785) decarboxylase, alanine (B10760859) transaminase, or aspartate transaminase.

The balance between GABAergic and glutamatergic systems is critical for normal brain function researchgate.net. While research on (S)-4-aminopentanoic acid has predominantly centered on the GABA system, the interconnectedness of these neurotransmitter pathways warrants consideration of potential interactions with glutamate receptors. The N-methyl-D-aspartate (NMDA) receptor is a key subtype of ionotropic glutamate receptor involved in synaptic plasticity and excitotoxicity nih.gov.

Currently, there is limited direct evidence in the scientific literature detailing the interaction of (S)-4-aminopentanoic acid or its simple derivatives with NMDA receptors. The structural dissimilarity to known NMDA receptor agonists or antagonists, which typically feature a specific arrangement of acidic and amino groups to fit the glutamate binding site, may explain this. Research has largely focused on its identity as a GABA analog, and its potential effects on the glutamatergic system may be indirect, possibly occurring downstream of its modulation of GABAergic tone. Further investigation would be required to definitively characterize or rule out any direct interactions with glutamatergic receptors like the NMDA receptor.

Broader Industrial and Biotechnological Research Applications

Utilization in Polymer and Resin Production (e.g., Glutaric Acid Precursor)

(S)-4-Aminopentanoic acid and its related compounds are valuable building blocks for the synthesis of advanced polymers and resins. One of the key areas of interest is its potential role as a precursor to glutaric acid, a C5 dicarboxylic acid used in the manufacturing of polyesters and polyamides. nih.govresearchgate.netrsc.org Bio-based glutaric acid is a sought-after chemical for producing commercially relevant polymers like bionylon-6,5. rsc.orgrsc.org

While direct enzymatic or chemical conversion of (S)-4-aminopentanoic acid to glutaric acid is a subject of ongoing research, the metabolic pathways for producing glutaric acid in engineered microorganisms often involve intermediates structurally related to aminopentanoic acids. For instance, metabolically engineered Corynebacterium glutamicum has been developed to produce high titers of glutaric acid from glucose, with 5-aminovalerate being a key intermediate in the engineered pathway. rsc.orgfrontiersin.org This highlights the potential for biocatalytic routes to convert amino acids like (S)-4-aminopentanoic acid into valuable polymer precursors.

Furthermore, γ-amino acids such as (S)-4-aminopentanoic acid can be directly incorporated into polymer chains to create biodegradable polyamides. smolecule.com The presence of both an amino and a carboxyl functional group allows for polymerization through methods like direct condensation or ring-opening polymerization. smolecule.com The resulting polyamides may exhibit unique properties, such as chirality and enhanced biodegradability, making them suitable for specialized applications in medicine, packaging, and textiles. smolecule.comnih.gov

Advancements in Sustainable Bio-based Chemical Manufacturing

The production of (S)-4-Aminopentanoic acid is a prime example of advancements in sustainable bio-based chemical manufacturing. A significant breakthrough has been its synthesis from levulinic acid, a platform chemical that can be derived from lignocellulosic biomass. researchgate.netfrontiersin.org This positions (S)-4-aminopentanoic acid as a second-generation biofuel and biochemical intermediate, contributing to a more circular and sustainable economy.

Biocatalysis is central to the green synthesis of (S)-4-aminopentanoic acid. Researchers have successfully employed engineered enzymes to catalyze the conversion of levulinic acid with high efficiency and stereoselectivity. frontiersin.orgnih.gov Two notable enzymatic approaches include:

Transaminases: These enzymes transfer an amino group from a donor molecule to levulinic acid, producing the chiral amine. researchgate.net

Engineered Dehydrogenases: Wild-type amine dehydrogenases and engineered glutamate (B1630785) dehydrogenases have been modified through directed evolution and structure-guided protein engineering to efficiently catalyze the reductive amination of levulinic acid to (S)-4-aminopentanoic acid. frontiersin.orgnih.gov

These enzymatic methods offer several advantages over traditional chemical synthesis, including mild reaction conditions, high atom economy, and the use of inexpensive and non-toxic reagents like ammonia (B1221849) as the amino donor. nih.gov The by-products are often benign, such as water and inorganic carbonates, further enhancing the sustainability of the process. nih.gov

| Enzyme System | Substrate | Key Features | Conversion/Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Engineered Glutamate Dehydrogenase (EcGDHK116Q/N348M) with Formate (B1220265) Dehydrogenase | 0.4 M Levulinic Acid | Dual-enzyme system with cofactor recycling; uses cheap ammonia as amino donor. | >97% conversion in 11 hours | >99% ee for (R)-enantiomer | nih.gov |

| Engineered Amine Dehydrogenase (PmAmDH) | Levulinic Acid | Mutants obtained through directed evolution with increased activity. | Efficient synthesis of (S)-4-aminopentanoic acid | Not specified | nih.gov |

| Coupled Transaminases (TAs) | Levulinic Acid | Recyclable cascade with in-situ recycling of the deaminated amino donor. | Complete conversion | Not specified | researchgate.net |

Research into Scalability and Process Optimization for Industrial Production

For (S)-4-aminopentanoic acid to become a viable bio-based platform chemical, research into the scalability and optimization of its production process is crucial. The transition from laboratory-scale synthesis to industrial production presents several challenges that are currently being addressed. researchgate.netmdpi.com

Key areas of focus for process optimization include:

Enzyme Engineering and Immobilization: Improving the stability, activity, and reusability of the biocatalysts is essential for reducing production costs. researchgate.netresearchgate.net Immobilization of enzymes on solid supports can facilitate their recovery and reuse, making the process more economically feasible. researchgate.net

Reaction Conditions: Optimizing parameters such as pH, temperature, substrate concentration, and enzyme loading is critical for maximizing product yield and minimizing reaction time. frontiersin.org For example, in the synthesis of the (R)-enantiomer, optimal conditions were found to be pH 8 and 45°C. frontiersin.org

Techno-economic Analysis: Evaluating the economic viability of the entire production process, from feedstock sourcing to final product purification, is necessary to guide research and development efforts towards commercially competitive technologies. researchgate.netiastate.edu

While the production of (S)-4-aminopentanoic acid is still in the relatively early stages of scale-up research, with preparative scale reactions of up to 100 mL being reported, the successful industrial-scale production of other bio-based chemicals provides a roadmap for its future commercialization. researchgate.net For instance, pilot-scale production of other organic acids from renewable resources has been successfully demonstrated, indicating the potential for similar achievements with aminopentanoic acids. lbl.govhelsinki.fi

Emerging Research Directions and Future Perspectives

Exploration of Novel Synthetic Pathways and Biocatalysts

The development of efficient and stereoselective synthetic routes to (S)-4-aminopentanoic acid is a primary focus of current research. Traditional chemical methods often suffer from limitations such as harsh reaction conditions, the need for chiral auxiliaries, and the generation of significant waste. Consequently, the exploration of novel synthetic pathways, particularly those employing biocatalysts, is a rapidly advancing area.

Enzymatic synthesis offers a green and highly selective alternative to conventional chemistry. nih.gov Key advancements include the use of engineered enzymes capable of catalyzing the asymmetric amination of levulinic acid, a biomass-derived platform chemical. researchgate.net This approach is not only sustainable but also highly atom-economical.

Several classes of enzymes have been investigated for this transformation:

Amine Dehydrogenases (AmDHs): A wild-type amine dehydrogenase from Petrotoga mobilis (PmAmDH) has been identified as capable of the reductive amination of levulinic acid to produce (S)-4-aminopentanoic acid. nih.gov Subsequent research has focused on engineering this enzyme through directed evolution to enhance its activity and efficiency. nih.gov

Glutamate (B1630785) Dehydrogenases (GDHs): Researchers have successfully engineered glutamate dehydrogenase from Escherichia coli (EcGDH) for the synthesis of the (R)-enantiomer of 4-aminopentanoic acid. nih.gov Structure-guided protein engineering has been employed to alter the substrate specificity of these enzymes, demonstrating the potential for creating catalysts for the (S)-enantiomer as well. nih.gov

Transaminases (TAs): Transaminases are another important class of enzymes for the synthesis of chiral amines. Coupled-enzyme cascade systems employing two different transaminases have been developed for the production of (S)-4-aminopentanoic acid from levulinic acid. researchgate.net

| Biocatalyst Class | Specific Enzyme Example | Substrate | Key Advantages |

| Amine Dehydrogenase | Engineered PmAmDH | Levulinic Acid | High stereoselectivity, mild reaction conditions |

| Glutamate Dehydrogenase | Engineered EcGDH | Levulinic Acid | Potential for high conversion rates, sustainable |

| Transaminase | Coupled TA systems | Levulinic Acid | Recyclable cascade, high enantiomeric excess |

Expanding the Scope of Biological Applications for (S)-4-Aminopentanoic Acid Analogues

The structural similarity of (S)-4-aminopentanoic acid to GABA has prompted extensive research into the biological activities of its analogues. These compounds are being investigated for their potential to modulate the GABAergic system, which plays a crucial role in regulating neuronal excitability in the central nervous system. Deficiencies in GABA have been linked to various neurological disorders, making GABA analogues attractive therapeutic targets. nih.gov

A significant area of investigation is the development of GABA aminotransferase (GABA-AT) inactivators. GABA-AT is the primary enzyme responsible for the degradation of GABA. By inhibiting this enzyme, the concentration of GABA in the brain can be increased, leading to a reduction in neuronal hyperexcitability. Syntheses of (S)-5-substituted 4-aminopentanoic acids have yielded a new class of GABA-AT inactivators. acs.org

The potential therapeutic applications for (S)-4-aminopentanoic acid analogues are broad and include:

Anticonvulsants for the treatment of epilepsy.

Anxiolytics for anxiety disorders.

Muscle relaxants.

Treatment of neuropathic pain.

Integration of Advanced Computational and Machine Learning Approaches in Compound Design and Discovery

The design and discovery of novel (S)-4-aminopentanoic acid analogues with desired biological activities are being significantly accelerated by the integration of advanced computational and machine learning techniques. These in silico methods allow for the rapid screening of large virtual libraries of compounds and the prediction of their properties, thereby reducing the time and cost associated with traditional experimental approaches. mdpi.com

Computational approaches being utilized include:

Quantitative Structure-Activity Relationship (QSAR): QSAR models are developed to correlate the chemical structure of compounds with their biological activity. nih.govnih.govtandfonline.comyoutube.comscilit.com These models can predict the activity of new, unsynthesized analogues and guide the design of more potent compounds.

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein, such as GABA-AT or a GABA receptor. nih.govnih.gov It provides insights into the molecular interactions that are crucial for biological activity.

Pharmacophore Modeling: Pharmacophore models define the essential three-dimensional arrangement of functional groups necessary for biological activity. tandfonline.comyoutube.com These models are used to screen databases for new compounds that fit the pharmacophore and are therefore likely to be active.

Machine learning is also playing an increasingly important role:

Predictive Modeling: Machine learning algorithms can be trained on existing data to predict various properties of molecules, including their biological activity, toxicity, and pharmacokinetic profiles. nih.govarxiv.org Ensemble learning methods have been successfully applied to predict GABAA receptor agonists. nih.gov

Generative AI for De Novo Design: Generative artificial intelligence models are being developed to design entirely new molecules with specific desired properties. nih.gov These models can learn the underlying patterns in chemical space and generate novel structures that are likely to be active.

AI in Biocatalyst Engineering: AI and machine learning are being used to guide the directed evolution of enzymes. researchgate.net By predicting the effects of mutations on enzyme activity and selectivity, these tools can accelerate the development of highly efficient biocatalysts for the synthesis of (S)-4-aminopentanoic acid.

| Computational Approach | Application in (S)-4-Aminopentanoic Acid Analogue Design |

| QSAR | Predicting the inhibitory activity of new analogues against GABA-AT. nih.govnih.gov |

| Molecular Docking | Understanding the binding modes of analogues to GABA receptors. nih.govnih.gov |

| Pharmacophore Modeling | Identifying key structural features for GABA-A receptor antagonism. tandfonline.comyoutube.com |

| Machine Learning | Predicting agonist activity at GABA receptors and guiding enzyme engineering. researchgate.netnih.gov |

| Generative AI | Designing novel chiral molecules with targeted chiroptical and biological activities. researchgate.netnih.gov |

Development of Eco-Friendly and Atom-Economical Production Technologies

The principles of green chemistry are increasingly influencing the development of production technologies for fine chemicals and pharmaceuticals. For (S)-4-aminopentanoic acid, there is a strong emphasis on creating eco-friendly and atom-economical processes that minimize waste and environmental impact.

A key strategy in this regard is the utilization of renewable feedstocks. Levulinic acid, which can be derived from biomass, is a prime example of a sustainable starting material for the synthesis of (S)-4-aminopentanoic acid. researchgate.net This move away from petroleum-based feedstocks is a significant step towards a more sustainable chemical industry.

As discussed in Section 8.1, biocatalysis is at the forefront of eco-friendly production methods. Enzymatic reactions are typically carried out in aqueous media under mild conditions, avoiding the need for harsh solvents and high temperatures. nih.gov The high selectivity of enzymes minimizes the formation of byproducts, leading to higher yields and simpler purification processes.

Reductive amination, a key reaction in the biocatalytic synthesis of (S)-4-aminopentanoic acid, is an inherently atom-economical process. nih.gov In this reaction, a ketone is converted to an amine with the incorporation of an amino group, resulting in very little waste. The use of ammonia (B1221849) as the amino donor further enhances the atom economy of the process. nih.gov

Future research in this area will likely focus on:

Improving the efficiency and stability of biocatalysts to enable their use in large-scale industrial processes.

Developing integrated biorefinery concepts where biomass is converted into a range of valuable chemicals, including levulinic acid.

Exploring continuous flow processes for the synthesis of (S)-4-aminopentanoic acid, which can offer improved efficiency and safety compared to batch processes.

Q & A

Q. What are the primary enzymatic and chemical synthesis methods for (S)-4-aminopentanoic acid, and how do their efficiencies compare?

The synthesis of (S)-4-aminopentanoic acid typically involves enzymatic or catalytic strategies:

- Enzymatic reductive amination : Engineered glutamate dehydrogenase (GDH) from E. coli (EcGDH) can convert levulinic acid (LA) to (R)-4-aminopentanoic acid via structure-guided mutagenesis, achieving high enantioselectivity (>99% ee) . For the (S)-enantiomer, transaminase (TA) cascades with hybrid nanoflowers (HNFs) enable full conversion of LA to (S)-4-aminopentanoic acid using (S)-α-methylbenzylamine as an amino donor, with recyclability over seven cycles .

- Chemical catalysis : Asymmetric catalytic hydrogenation in biphasic systems (e.g., [EMIM][NTf2]/NaOHaq) using Ru–Mandyphos catalysts achieves diastereoselectivity up to 96%, though stereochemical control requires precise solvent and catalyst tuning .

Methodological insight : Enzymatic routes offer superior stereoselectivity and sustainability, while chemical methods excel in scalability.

Q. What analytical techniques are most reliable for characterizing (S)-4-aminopentanoic acid and confirming enantiomeric purity?

- NMR spectroscopy : Distinguishes stereoisomers via chemical shift differences in chiral environments .

- Chiral HPLC : Uses columns like Chiralpak® IA/IB to resolve enantiomers, with retention times validated against standards .

- Mass spectrometry (MS) : Confirms molecular weight and fragmentation patterns, especially when coupled with liquid chromatography (LC-MS) for complex mixtures .

- Polarimetry : Measures optical rotation to verify enantiomeric excess (ee) when reference values are available .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported catalytic efficiencies between engineered dehydrogenases and transaminase cascades?

Discrepancies in catalytic performance (e.g., EcGDH mutants vs. TA-HNF systems) often arise from:

- Substrate specificity : EcGDH mutants favor LA but lack activity toward carboxyl-containing substrates, while TAs require co-substrates like isopropylamine (IPA) for byproduct recycling .

- Reaction thermodynamics : TA cascades shift equilibrium via co-substrate removal, whereas dehydrogenases depend on cofactor regeneration (e.g., NADH/NAD+) .

Recommendation : Conduct head-to-head comparisons under standardized conditions (pH, temperature, substrate concentration) and quantify turnover numbers (TONs) and total yield.

Q. What strategies optimize stereoselective synthesis of (S)-4-aminopentanoic acid when competing pathways yield racemic mixtures?

- Enzyme engineering : Saturation mutagenesis at substrate-binding pockets (e.g., EcGDH K116Q/N348M) enhances steric and electronic complementarity for LA, favoring (R)- or (S)-configurations .

- Dynamic kinetic resolution : Combine TAs with racemases to recycle undesired enantiomers, though this requires pH and solvent compatibility .

- Biphasic systems : Use ionic liquids (e.g., [EMIM][NTf2]) to partition reactants and products, improving enantioselectivity by reducing side reactions .

Q. How do solvent polarity and reaction media influence the stability and activity of (S)-4-aminopentanoic acid during synthesis?

- Aqueous-organic biphasic systems : Enhance enzyme stability (e.g., HNFs in aqueous buffers) while isolating hydrophobic intermediates .

- Protic solvents (e.g., methanol) : May protonate intermediates, altering reaction pathways; avoid in transaminase reactions to prevent enzyme denaturation .

- Ionic liquids : Improve catalyst recycling but require compatibility studies with chiral centers to avoid racemization .

Q. What computational tools aid in predicting and designing enzymes for (S)-4-aminopentanoic acid synthesis?

- Molecular docking (e.g., AutoDock Vina) : Models substrate-enzyme interactions to identify mutagenesis targets for improved activity/selectivity .

- Sequence-structure-function pipelines (e.g., HHpred) : Predicts enzyme homologs and active-site motifs for directed evolution .

- MD simulations : Assess protein flexibility and solvent accessibility to optimize reaction conditions .

Methodological Considerations

- Data validation : Cross-reference NMR, HPLC, and MS results to confirm structural integrity and purity .

- Scale-up challenges : Enzymatic methods face mass transfer limitations in biphasic systems; consider continuous-flow reactors for HNF-based syntheses .

- Contaminant analysis : Trace metal ions (e.g., from cofactors) can catalyze racemization; use ICP-MS for detection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.